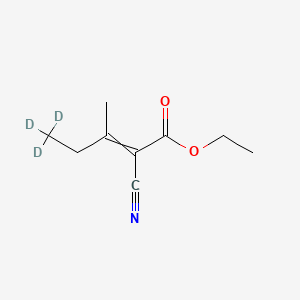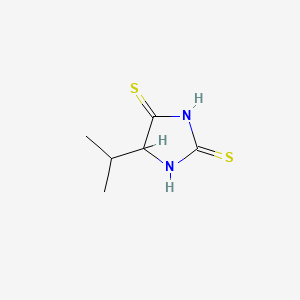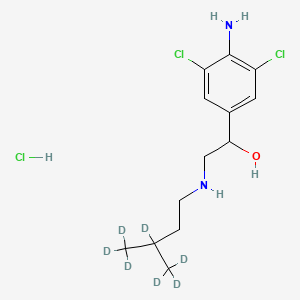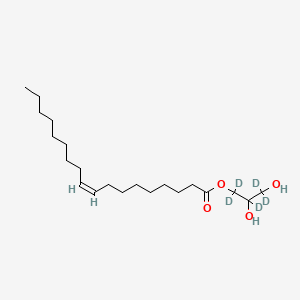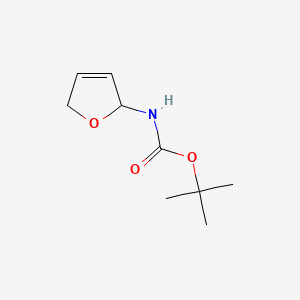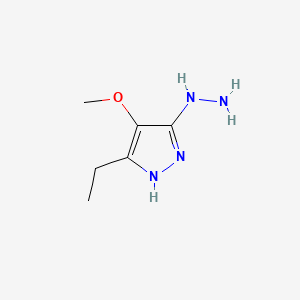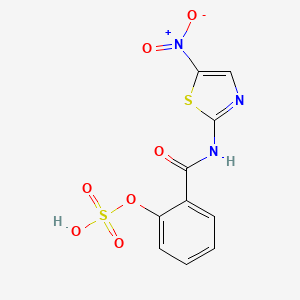
4-Aminopyridine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminopyridine-d6, also known as 4-Pyridin-2,3,5,6-d4-amine-d2, is a stable isotope with an empirical formula of C5D6N2. It has a molecular weight of 100.15 and a CAS Number of 45498-20-2 .
Synthesis Analysis
The synthesis of 4-aminopyridine derivatives has been studied for their potential cognition-enhancing, antiamnesic, and anticholinesterase activity . The usual way of commercial 4-aminopyridine preparation is a two-stage synthesis starting from pyridine and including 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate .Molecular Structure Analysis
The molecular structure of 4-Aminopyridine consists of a pyridine ring with an amino group at the 4-position .Chemical Reactions Analysis
4-Aminopyridine has been used in various chemical reactions. For example, it has been used in the synthesis of Schiff bases of 4AP (SBAPs) for their putative cognition-enhancing, antiamnesic, and anticholinesterase activity . It has also been used in the reaction with o-vanillin to produce typical Schiff compounds .Physical And Chemical Properties Analysis
4-Aminopyridine is highly toxic to animals, with an approximate oral LD50 of 3.7 mg/kg body weight in the dog .Scientific Research Applications
Multiple Sclerosis (MS) Management
Dalfampridine-d4 is primarily recognized for its efficacy in improving walking ability in patients with MS. It enhances nerve conduction in demyelinated axons, which is a hallmark of MS. Clinical trials have demonstrated significant improvements in walking speed and distance, leg strength, and overall mobility .
Neurological Rehabilitation
Beyond MS, Dalfampridine-d4 shows promise in aiding the rehabilitation of patients with other neurological conditions. It can potentially improve motor function, balance, and coordination, which are often compromised in neurological disorders .
Epilepsy Treatment
4-Aminopyridine-d6 has been investigated as a treatment option for certain types of epilepsy. It can antagonize gain-of-function defects caused by variants in the KCNA2 gene, leading to improved seizure control and cognitive function in affected individuals .
Neurodegenerative Disease Research
The compound’s ability to modulate potassium channels makes it a valuable tool in studying neurodegenerative diseases. It can help in understanding the mechanisms of diseases like Alzheimer’s and Parkinson’s, potentially leading to new therapeutic approaches .
Neuromuscular Blockade Reversal
In research settings, 4-Aminopyridine-d6 is used to reverse the effects of neuromuscular blocking agents like pancuronium and d-tubocurarine. This application is crucial in studying synaptic transmission and muscle physiology .
Neuropharmacology
The drug’s action on potassium channels offers insights into the workings of various neuropharmacological agents. It serves as a model compound for studying the effects of drugs on neuronal excitability and neurotransmitter release .
Nanotechnology in Drug Delivery
Recent advancements in nanotechnology have leveraged 4-Aminopyridine-d6 in the development of nanoformulations. These formulations aim to improve drug stability, control release kinetics, and enhance bioavailability, opening new avenues for targeted therapies in neurology .
Immunomodulatory Effects
Emerging evidence suggests that 4-Aminopyridine-d6 may have immunomodulatory effects. This could have implications for conditions where immune system dysregulation plays a role, such as autoimmune neuropathies .
Mechanism of Action
Target of Action
Dalfampridine-d4, also known as 4-Aminopyridine-d6, is a broad-spectrum lipophilic potassium channel blocker . Its primary targets are the potassium channels that are exposed in patients with Multiple Sclerosis (MS) .
Mode of Action
Dalfampridine-d4 binds favorably to the open state than the closed state of the potassium channel in the Central Nervous System (CNS) . In MS, axons are progressively demyelinated, which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability . Dalfampridine-d4 inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong the action potential .
Biochemical Pathways
The biochemical pathways affected by Dalfampridine-d4 are primarily related to the conduction of action potentials in neurons. By blocking potassium channels, Dalfampridine-d4 prevents the outflow of potassium ions, which is a crucial step in the repolarization of neurons. This action helps to maintain the transmembrane potential and prolong the action potential, thereby enhancing the conduction of signals along the neurons .
Pharmacokinetics
It is known that the majority of dalfampridine-d4 is eliminated in urine (903%) as unchanged Dalfampridine-d4 . It is also known that Dalfampridine-d4 has a relatively narrow therapeutic index with concentration-dependent adverse effects .
Result of Action
The overall impact of Dalfampridine-d4 is the improvement of neuromuscular transmission as it becomes easier to trigger an action potential . This results in improved walking speed in patients with MS . Dalfampridine-d4 exerts positive effects on walking ability, finger dexterity, and cognitive function .
Action Environment
The action of Dalfampridine-d4 can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its efficacy and stability. Concomitant use with OCT2 inhibitors (e.g., cimetidine) may cause increased exposure to Dalfampridine-d4 and potential risk of seizures . Therefore, treatment should be administered under the guidance of a physician or pharmacist given the higher incidence of adverse events .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N,2,3,5,6-hexadeuteriopyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYPUAOHBNCPY-UDDMDDBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1N([2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyridine-d6 | |
CAS RN |
286367-79-1 |
Source


|
| Record name | 4-Aminopyridine-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

